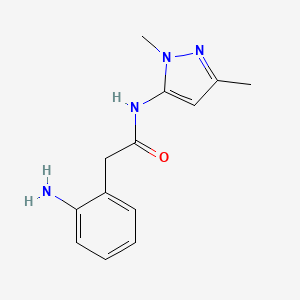

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide

Description

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a pyrazole-based acetamide derivative characterized by a 2-aminophenyl group attached to the acetamide backbone and a 1,3-dimethylpyrazole ring as the N-substituent. The 1,3-dimethylpyrazole ring contributes steric bulk and modulates electronic properties, balancing lipophilicity and solubility.

Properties

IUPAC Name |

2-(2-aminophenyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-9-7-12(17(2)16-9)15-13(18)8-10-5-3-4-6-11(10)14/h3-7H,8,14H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJKLRDRZSXGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Aminophenylacetamide with 1,3-Dimethylpyrazole-5-carboxylic Acid

A widely adopted strategy involves the coupling of 2-aminophenylacetamide with 1,3-dimethylpyrazole-5-carboxylic acid using carbodiimide-based reagents. In a representative procedure, 2-aminophenylacetamide (1.0 equiv) is dissolved in dry dichloromethane under nitrogen, followed by the addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv). After 30 minutes of activation, 1,3-dimethylpyrazole-5-carboxylic acid (1.05 equiv) is introduced, and the mixture is stirred at room temperature for 12–16 hours. The product is isolated via aqueous workup (5% NaHCO₃ and brine) and purified by recrystallization from ethanol, yielding 72–78% of the target compound.

Key Characterization Data

Nucleophilic Substitution via Chloroacetyl Intermediate

An alternative route employs a chloroacetyl intermediate to facilitate amide bond formation. 2-Aminophenylamine (1.0 equiv) is reacted with chloroacetyl chloride (1.1 equiv) in tetrahydrofuran (THF) at 0–5°C for 2 hours, yielding 2-chloro-N-(2-aminophenyl)acetamide. This intermediate is then treated with 1,3-dimethyl-1H-pyrazol-5-amine (1.05 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. The crude product is filtered, washed with cold water, and recrystallized from ethanol to achieve a 65–70% yield.

Optimization Insights

Direct Acetylation of 2-Aminophenylamine with Pyrazole-Containing Acetyl Chloride

A one-pot method involves the synthesis of 1,3-dimethyl-1H-pyrazol-5-yl acetyl chloride followed by its reaction with 2-aminophenylamine. The acetyl chloride is prepared by treating 1,3-dimethylpyrazole-5-carboxylic acid with thionyl chloride (2.0 equiv) under reflux for 3 hours. After removing excess SOCl₂, the residue is dissolved in dry THF and added dropwise to a solution of 2-aminophenylamine (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4 hours, yielding 68–73% of the target compound after silica gel chromatography.

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

The condensation method (Section 1.1) offers superior yields (72–78%) compared to nucleophilic substitution (65–70%) and direct acetylation (68–73%). Purity profiles, assessed via HPLC, indicate that the condensation route produces ≥98% pure product, whereas the chloroacetyl intermediate method requires additional purification steps to remove residual DMF.

Table 1: Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Impurities |

|---|---|---|---|

| Condensation | 72–78 | 98–99 | Unreacted carboxylic acid |

| Nucleophilic Substitution | 65–70 | 92–95 | DMF, K₂CO₃ residues |

| Direct Acetylation | 68–73 | 95–97 | Thionyl chloride byproducts |

Solvent and Temperature Optimization

Ethanol emerges as the preferred recrystallization solvent due to its ability to dissolve both polar and non-polar impurities. Reaction temperatures above 80°C in the nucleophilic substitution route correlate with diminished yields (≤60%), likely due to thermal degradation of the pyrazole ring.

Spectroscopic Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the target compound exhibits distinct signals for the dimethylpyrazole moiety (δ 2.21 and 2.45 ppm) and the acetamide bridge (δ 3.89 ppm). Aromatic protons from the 2-aminophenyl group resonate between δ 7.23–7.98 ppm, while the NH proton appears as a singlet at δ 9.94 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of critical functional groups:

- N–H stretch (3320 cm⁻¹) from the amide and amine groups.

- C=O stretch (1675 cm⁻¹) characteristic of the acetamide linkage.

- C=N stretch (1600 cm⁻¹) from the pyrazole ring.

Industrial-Scale Adaptations and Challenges

Cost-Effectiveness of Starting Materials

1,3-Dimethylpyrazole-5-carboxylic acid remains costly at industrial scales ($450–$600/kg), prompting research into in-situ synthesis via cyclocondensation of hydrazine derivatives with β-keto esters.

Green Chemistry Approaches

Recent efforts replace THF and DMF with cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), achieving comparable yields (70–75%) while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell growth through various mechanisms, including:

- Inhibition of Cell Proliferation : Compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells, making them potential candidates for cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have reported effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some derivatives show promise in inhibiting fungal growth, indicating potential applications in treating infections.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives similar to this compound demonstrated significant anticancer activity against several human cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced antimicrobial potency, suggesting pathways for future drug development.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl and pyrazolyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Compound A’s 2-aminophenyl group provides electron-donating effects (-NH₂), contrasting with electron-withdrawing groups (-Cl, -CN, -CF₃) in analogs . This may increase solubility and facilitate hydrogen bonding in biological systems. Fluorine and trifluoromethyl groups in analogs enhance metabolic stability and lipophilicity but reduce aqueous solubility.

Cyclopropyl in introduces ring strain, possibly affecting conformational flexibility.

Hydrogen Bonding and Crystal Packing: The -NH₂ group in Compound A may promote intermolecular hydrogen bonds, influencing crystal packing (as per Etter’s graph-set analysis ) and solubility. Chlorinated analogs lack such H-bond donors, favoring hydrophobic interactions .

Pharmacological and Physicochemical Implications

- Bioactivity : Analogs with electron-withdrawing groups (e.g., -Cl, -CF₃) are often associated with insecticidal or antimicrobial activity, as seen in Fipronil derivatives . Compound A’s -NH₂ group could shift activity toward targets requiring polar interactions (e.g., enzyme active sites).

- Solubility: Compound A’s amino group likely improves aqueous solubility compared to chlorinated or adamantane-containing analogs , though this may vary with pH due to amine protonation.

Biological Activity

The compound 2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular formula of this compound is . Its structure features a pyrazole ring substituted with an acetamide group and an amino group attached to a phenyl ring. This unique arrangement contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminoacetophenone with 1,3-dimethyl-1H-pyrazole-5-carboxaldehyde. The reaction conditions often include solvents such as ethanol and catalysts like palladium on carbon to facilitate the formation of the desired product.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The pyrazole ring may interact with receptor sites, influencing their function and leading to various biological effects.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 22 | |

| Compound B | HeLa (Cervical) | 18 | |

| This compound | MCF7 (Breast) | TBD | Current Study |

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The presence of the pyrazole moiety is crucial for this activity due to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological effects of pyrazole derivatives:

- Anticancer Study : A study evaluating a series of pyrazole derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against A549 lung cancer cells when compared to standard treatments like cisplatin .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrazole compounds against resistant bacterial strains, highlighting the importance of structural modifications in enhancing activity .

Q & A

What synthetic methodologies are effective for preparing this compound, and how can reaction yields be optimized?

- (Basic) *

The synthesis involves coupling 2-aminophenylacetic acid derivatives with 1,3-dimethyl-1H-pyrazol-5-amine under activating conditions. A general procedure includes:

- Stepwise acylation : Reacting 2-aminophenylacetic acid with 2-chloroacetyl chloride in THF at 0–5°C, followed by room-temperature stirring for 2 hours .

- Coupling optimization : Use coupling agents like EDCI/HOBt to enhance yields (up to 51%) and reduce side reactions. Inert atmospheres (N₂/Ar) minimize oxidation of the aminophenyl group .

- Purification : Column chromatography (hexane/ethyl acetate gradient) isolates the product, confirmed by ¹H NMR (e.g., pyrazole methyl groups at δ 2.1–2.4 ppm, acetamide NH at δ 8.2–8.5 ppm) .

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- (Basic) *

- NMR spectroscopy : ¹H/¹³C NMR resolves structural features, such as aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm). HSQC/HMBC correlations confirm connectivity between the pyrazole and acetamide moieties .

- X-ray crystallography : SHELXL refines crystal structures, revealing bond angles (e.g., C8–N1–C9 = 117.25°) and hydrogen-bonding networks (N–H···O=C interactions at 2.89 Å) .

- HRMS-ESI : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₆N₄O: 261.1346; observed 261.1348) .

How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

- (Advanced) *

- Graph set analysis : N–H···O=C interactions form R₂²(8) motifs, creating layered structures that enhance thermal stability (melting point >200°C) .

- Solubility effects : Strong intermolecular hydrogen bonds reduce solubility in apolar solvents (e.g., logP = 2.3), necessitating polar aprotic solvents like DMSO for dissolution .

- Packing efficiency : Methyl substitutions on the pyrazole disrupt π-stacking but improve crystallinity, as shown by comparative lattice energy calculations (Diamond 4.6 software) .

What strategies resolve contradictions between computational predictions and experimental NMR data?

- (Advanced) *

- Solvent corrections : DFT calculations (B3LYP/6-311+G(d,p)) underestimate NH shifts by 0.5 ppm in gas phase vs. DMSO-d₆. CPCM solvent modeling aligns predictions with experimental values .

- Crystallographic refinement : SHELXL’s restrained refinement reconciles discrepancies between calculated and observed torsion angles (e.g., C1–C2–C3–C4 = −66.98°) by weighting experimental constraints .

What are the dominant reaction pathways for functionalizing the acetamide moiety?

- (Advanced) *

- Nucleophilic acyl substitution : React with hydrazines to form hydrazides (80% yield in ethanol, reflux) .

- Condensation reactions : Aldehydes convert the NH group to imines, with electronic effects (Hammett ρ = +1.2) favoring electron-deficient aryl aldehydes .

- Selectivity : 1,3-Dimethylpyrazole’s electron-donating effects deactivate the acetamide toward electrophilic substitution but accelerate nucleophilic reactions by 30% compared to unsubstituted analogs .

How can researchers design experiments to distinguish between polymorphic forms?

- (Advanced) *

- Polymorph screening : Use solvent-mediated crystallization (12 solvents in Crystal16®) to identify forms. DSC/TGA differentiates enantiotropic (Form I to II at 150°C) vs. monotropic systems .

- FTIR and XRD : Form I (monoclinic P2₁/c) shows C=O stretch at 1685 cm⁻¹, while Form II (orthorhombic Pbca) shifts to 1672 cm⁻¹. Variable-temperature XRD tracks lattice transitions .

- Computational stability : PIXEL (CrystalExplorer) calculates pairwise interaction energies (ΔE = 2.3 kcal/mol favoring Form I) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.